molecular formula C11H11NO3 B183363 2-Benzoxazoleacetic acid, ethyl ester CAS No. 16105-44-5

2-Benzoxazoleacetic acid, ethyl ester

Cat. No.: B183363
CAS No.: 16105-44-5
M. Wt: 205.21 g/mol
InChI Key: PEUNWNPBUTVGSI-UHFFFAOYSA-N
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Description

2-Benzoxazoleacetic acid, ethyl ester is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have garnered significant interest due to their extensive applications in medicinal, pharmaceutical, and industrial fields. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazoleacetic acid, ethyl ester typically involves the cyclization of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as samarium triflate under mild conditions in an aqueous medium . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters to yield benzoxazole derivatives .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency. The use of green chemistry principles, including eco-friendly solvents and reaction conditions, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoxazoleacetic acid, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or other nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Benzoxazoleacetic acid, ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiazole derivatives: These compounds share a similar bicyclic structure but contain a sulfur atom instead of oxygen.

    Benzimidazole derivatives: These compounds have a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 2-Benzoxazoleacetic acid, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxazole derivatives. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUNWNPBUTVGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398487
Record name 2-Benzoxazoleacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16105-44-5
Record name 2-Benzoxazoleacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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